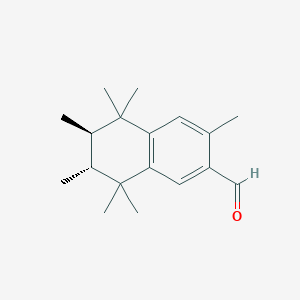![molecular formula C19H22N2O2 B238323 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB or LY-2812176, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not fully understood. However, it has been shown to act as a selective antagonist of the alpha-3 subunit of the GABA-A receptor. This receptor is involved in the regulation of anxiety, pain, and inflammation. This compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. This compound has also been shown to exhibit anxiolytic effects in animal models of anxiety disorders. Additionally, this compound has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to exhibit potent and selective effects on the GABA-A receptor and FAAH. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Additionally, this compound has not been extensively studied in human subjects, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential area of research is the development of more potent and selective analogs of this compound. Another area of research is the study of the effects of this compound on other targets, such as the cannabinoid receptors. Additionally, the potential clinical applications of this compound should be further explored, particularly in the areas of neuropathic pain and anxiety disorders.
Synthesemethoden
The synthesis of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to give 4-methyl-N-morpholinobenzamide. This intermediate is then reacted with 4-(chloromethyl)benzyl alcohol to give this compound. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-2-6-17(7-3-15)19(22)20-18-8-4-16(5-9-18)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |
InChI-Schlüssel |
JHBAUVPPLRELHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)









